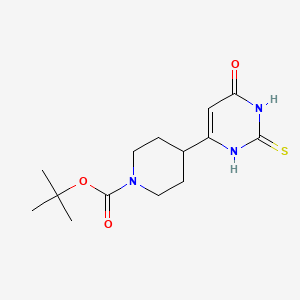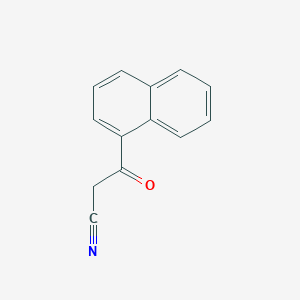
1-Naphthoylacetonitrile
カタログ番号 B1370474
CAS番号:
39528-57-9
分子量: 195.22 g/mol
InChIキー: MBLQCEBCGPRVBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular formula of 1-Naphthoylacetonitrile is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .Physical And Chemical Properties Analysis
1-Naphthoylacetonitrile is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .科学的研究の応用
Metabonomic Approach in Drug Toxicity
- Application : Investigating toxic effects of drugs using NMR and pattern recognition methods.
- Findings : Demonstrated time-dependent biochemical variations induced by drug toxicity, highlighting 1-Naphthoylacetonitrile's role in metabolic studies.
- Waters et al., 2001, Chemical research in toxicology
- Application : Generation of naphthoyloxyl radicals from 1-(naphthoyloxy)-2-pyridones under photocleavage.
- Findings : Introduction of methoxy groups stabilized naphthoyloxyl radicals, influencing their reactivity.
- Najiwara et al., 2001, Chemistry Letters
- Application : Creating a colorimetric and fluorescent chemosensor based on naphthol for detecting metal ions.
- Findings : Demonstrated selective detection of Al3+ and Cu2+ ions with color changes and fluorescence enhancement.
- Jang et al., 2013, Dyes and Pigments
- Application : Synthesizing a compound for selective reaction with hydrazine, useful for environmental and biological applications.
- Findings : Identified a compound with selective reactivity and high sensitivity to hydrazine.
- Lee et al., 2013, Chemical Science
- Application : Structural study of lithiated phenylacetonitrile and 1-naphthylacetonitrile in solutions.
- Findings : Provided evidence for the formation of HMPA-solvated separated ion pairs.
- Carlier and Lo, 2000, Journal of the American Chemical Society
- Application : Preparation of molecularly imprinted polymers for recognizing organophosphorus compounds and phosphopeptides.
- Findings : Identified interactions critical for molecular recognition and separation of adenosine phosphates.
- Haginaka et al., 2012, Analytica chimica acta
- Application : Developing solvent-sensitive fluorescent probes for rapid water detection in organic solvents.
- Findings : Demonstrated effective water detection with a visual fluorescent color change.
- Yoon et al., 2019, Dyes and Pigments
Safety And Hazards
特性
IUPAC Name |
3-naphthalen-1-yl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQCEBCGPRVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620529 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthoylacetonitrile | |
CAS RN |
39528-57-9 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a solution of 2.50 M of n-butyllithium in hexane (49.9 mL, 125 mmol) in tetrahydrofuran (49.9 mL) cooled to −78° C. is added acetonitrile (6.52 mL, 125 mmol) drop-wise. The resulting cloudy mixture is stirred for 30 min. Ethyl α-napthoate (8.87 mL, 49.9 mmol) is added drop-wise and the reaction mixture is stirred at −78° C. for 2 hr. The reaction is warmed to room temperature, quenched with acetic acid (50 ml) and partitioned between ethyl acetate and water. The organic layer is dried over Na2SO4, filtered and concentrated in vacuo. The crude material is purified by column chromatography (eluent: 5-15% CH2Cl2/methanol) to provide 1-naphthoylacetonitrile (6.99 g, yield 72%). 1H NMR (400 MHz, CDCl3) δ 8.82 (d, J=8.7 Hz, 1H), 8.11 (d, J=8.3 Hz, 1H), 7.90 (t, J=8.1 Hz, 2H), 7.71-7.64 (m, 1H), 7.57 (dt, J=15.5, 7.2 Hz, 2H), 4.21 (s, 2H).





Yield
72%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)
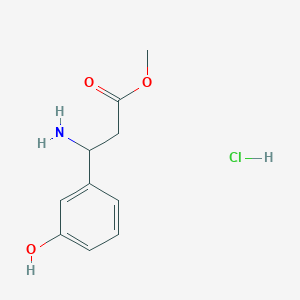
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)
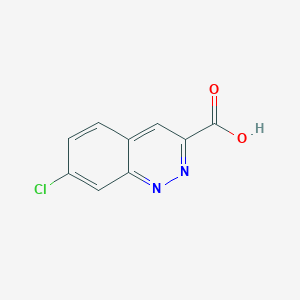
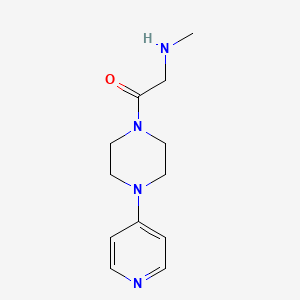
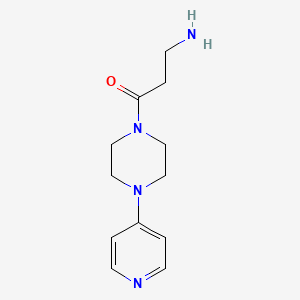
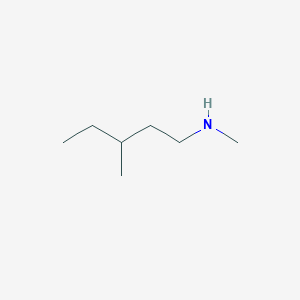

![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)
![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)

